
An In-depth Technical Guide to the Discovery
and Development of Valbenazine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Valbilan

Cat. No.: B1672323 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document details the discovery and development of Valbenazine. Initial

searches for "Valbilan" did not yield a recognized pharmaceutical agent, suggesting a possible

typographical error. Valbenazine is a notable, recently developed drug with a similar name and

a well-documented history, and is therefore presumed to be the intended subject of this guide.

Executive Summary
Valbenazine (marketed as Ingrezza®) is a novel, highly selective vesicular monoamine

transporter 2 (VMAT2) inhibitor developed by Neurocrine Biosciences.[1][2][3] It is the first

therapeutic agent approved by the U.S. Food and Drug Administration (FDA) for the treatment

of tardive dyskinesia (TD) in adults, an approval granted in April 2017.[1][4] Subsequently, in

August 2023, it also received approval for the treatment of chorea associated with Huntington's

disease.[4] Valbenazine is a prodrug that is metabolized to a potent active metabolite, [+]-α-

dihydrotetrabenazine, which is responsible for its therapeutic effect.[5][6] Its development

addressed a significant unmet need for a well-tolerated, effective treatment for hyperkinetic

movement disorders by improving upon the pharmacokinetic and safety profile of its

predecessor, tetrabenazine.[5][6]

Discovery and Preclinical Development
The discovery of valbenazine was a targeted effort to develop a VMAT2 inhibitor with an

optimized pharmacokinetic profile suitable for once-daily dosing and a lower incidence of
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adverse effects compared to existing treatments like tetrabenazine.[6] Tetrabenazine, while

effective, has limitations including a short half-life requiring frequent dosing and a racemic

mixture of metabolites that contribute to a complex side-effect profile, including potential

depression and parkinsonism.[5][7]

Researchers at Neurocrine Biosciences focused on isolating the most potent and selective

isomer of tetrabenazine's metabolites, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), which exhibits

high affinity for VMAT2.[1][7] To improve its drug-like properties, they developed a prodrug by

attaching the amino acid L-valine.[6][8] This modification resulted in valbenazine, which, after

oral administration, is hydrolyzed to release the active metabolite.[8] This prodrug strategy

successfully extended the half-life of the active compound, allowing for a once-daily dosing

regimen.[6]

Preclinical studies demonstrated that valbenazine was a potent and highly selective inhibitor of

VMAT2 with minimal affinity for VMAT1 or other neurotransmitter receptors, suggesting a lower

potential for off-target side effects.[5][8] These foundational studies cleared the path for clinical

investigation.[1]

Mechanism of Action
Valbenazine's therapeutic effect is mediated through the reversible inhibition of VMAT2, a

transporter protein located on the membrane of presynaptic vesicles in the central nervous

system.[7][9]

VMAT2 Function: VMAT2 is responsible for transporting monoamines—such as dopamine,

norepinephrine, and serotonin—from the neuronal cytoplasm into synaptic vesicles for

storage and subsequent release into the synapse.[9][10]

Inhibition by Valbenazine: Valbenazine's active metabolite, [+]-α-HTBZ, binds with high

affinity to VMAT2, blocking its transport function.[5][11]

Dopamine Depletion: By inhibiting VMAT2, less dopamine is packaged into vesicles. The

unpackaged cytoplasmic dopamine is then susceptible to degradation by monoamine

oxidase (MAO).[9]

Reduced Synaptic Release: This process leads to a reduction in the amount of dopamine

released from the presynaptic neuron into the synaptic cleft, thereby decreasing overall
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dopaminergic neurotransmission.[11]

Tardive dyskinesia is hypothesized to result from a state of dopamine hypersensitivity in motor

pathways, often caused by chronic exposure to dopamine receptor blocking agents.[8][10] By

reducing presynaptic dopamine release, valbenazine is believed to alleviate the overstimulation

of these hypersensitive postsynaptic D2 receptors, thereby mitigating the involuntary

movements characteristic of the disorder.[11]
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Caption: Mechanism of action of Valbenazine in the presynaptic neuron.
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Pharmacological Profile
Valbenazine is a prodrug that is extensively metabolized to its primary active metabolite, [+]-α-

dihydrotetrabenazine ([+]-α-HTBZ), which is responsible for the majority of its clinical activity.[5]

[8]

The pharmacodynamic effect of valbenazine is characterized by its high affinity and selectivity

for VMAT2.

Table 1: Binding Affinities (Ki)

Compound Target Binding Affinity (Ki)

Valbenazine Human VMAT2 ~150 nM[5][7]

[+]-α-HTBZ Human VMAT2 ~3 nM[5][7]

Valbenazine Human VMAT1 > 10 µM[5]

| Valbenazine & [+]-α-HTBZ | Dopaminergic, Serotonergic, Adrenergic, Histaminergic,

Muscarinic Receptors | > 5000 nM[5][7] |

The pharmacokinetic profile of valbenazine and its active metabolite supports a once-daily

dosing regimen.[6]

Table 2: Pharmacokinetic Parameters
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Parameter Valbenazine
[+]-α-HTBZ (Active
Metabolite)

Absorption
Well absorbed after oral
administration

Formed via hydrolysis[5]

Half-life (T½) 15 - 22 hours[8] 15 - 22 hours[8]

Plasma Protein Binding > 99%[5][8] ~64%[5][8]

Metabolism

Hydrolysis to [+]-α-HTBZ;

Oxidative metabolism

(CYP3A4/5)[5]

Further metabolism (in part by

CYP2D6)[5]

| Excretion | ~60% in urine, ~30% in feces (as metabolites)[5][8] | N/A |
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Caption: Metabolic pathway of Valbenazine.

Clinical Development
The clinical development of valbenazine for tardive dyskinesia involved several key studies,

most notably the KINECT series of trials. A significant innovation in these trials was the use of

blinded, central video raters to assess the primary endpoint, which reduced scoring variability

and enhanced the reliability of the results.[1]

Study Design: The pivotal trials were randomized, double-blind, placebo-controlled studies

conducted at multiple centers.[1][12]
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Patient Population: The trials enrolled adults with schizophrenia, schizoaffective disorder, or

mood disorders who had moderate to severe tardive dyskinesia.[12]

Intervention: Patients were randomized to receive once-daily oral valbenazine (with dose

escalation, e.g., 40 mg and 80 mg) or a matching placebo for a defined treatment period

(e.g., 6 weeks).[9][12]

Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in

the Abnormal Involuntary Movement Scale (AIMS) total score at the end of the treatment

period.[9][12] The AIMS is a standardized scale used to assess the severity of involuntary

movements across different body regions.

Endpoint Assessment: To ensure consistency, AIMS assessments were videotaped at

baseline and subsequent visits. These videos were then scored by a panel of independent,

blinded central raters who were unaware of the treatment assignment or study visit

sequence.[1]

Secondary Endpoints: Key secondary measures included the Clinical Global Impression of

Change-Tardive Dyskinesia (CGI-TD) and the Patient Global Impression of Change (PGIC),

alongside safety and tolerability assessments.[13]
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Caption: Generalized workflow for the KINECT pivotal clinical trials.

Clinical trials consistently demonstrated that valbenazine was superior to placebo in reducing

the severity of tardive dyskinesia. Long-term studies, such as the KINECT 4 trial, showed that

these improvements were maintained for up to 48 weeks of treatment.[13]

Table 3: Key Clinical Efficacy Results for Tardive Dyskinesia
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Trial Endpoint
Valbenazine 80
mg Result

Placebo Result p-value

KINECT 3

Mean Change
in AIMS Score
from Baseline
to Week 6

-3.2 -0.1 <0.0001

KINECT 2

Mean Change in

AIMS Score from

Baseline to

Week 6

-2.6 -0.2 0.0005[12]

KINECT 2

Responder Rate

(≥50% AIMS

reduction) at

Week 6

49% 18% 0.002[12]

| KINECT 4 | Mean Change in AIMS Score from Baseline to Week 48 | -11.0 | N/A (Open-Label)

| N/A[13] |

The most common adverse events reported in clinical trials were somnolence and fatigue.[11]

[12] Valbenazine may also cause QT prolongation, particularly in patients who are poor

CYP2D6 metabolizers or those taking strong CYP2D6 or CYP3A4 inhibitors.[9][11]

Synthesis and Manufacturing
Valbenazine is synthesized as a valine ester prodrug of (+)-α-HTBZ.[6] The synthesis involves

standard esterification of the (+)-α-HTBZ active moiety with a protected L-valine amino acid,

followed by deprotection.[6] Efforts in process chemistry have focused on developing more

efficient, safer, and greener manufacturing processes. Recent advancements have included

optimizing solvent systems and reaction conditions to reduce manufacturing time and material

use significantly.[14][15] For example, moving from a biphasic mixture to a homogeneous

reaction accelerated kinetics, and replacing certain solvents eliminated hazardous byproducts

like hydrogen gas.[14]

Conclusion
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The discovery and development of valbenazine represent a significant advancement in the

treatment of hyperkinetic movement disorders. Through a targeted drug design strategy,

Neurocrine Biosciences successfully created a selective VMAT2 inhibitor with an improved

pharmacokinetic profile that allows for effective once-daily dosing. The rigorous clinical

development program, highlighted by innovative trial methodologies, firmly established its

efficacy and safety, leading to its landmark FDA approval as the first treatment for tardive

dyskinesia. Ongoing research continues to explore its potential in other neurological and

psychiatric conditions.[16]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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